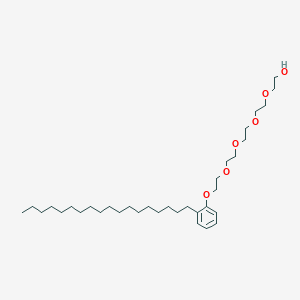
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL is a complex organic compound characterized by its long aliphatic chain and multiple ether linkages. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL typically involves the reaction of 2-octadecylphenol with tetraethylene glycol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature of around 150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of lubricants, coatings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL is primarily based on its ability to interact with lipid membranes. The long aliphatic chain allows it to embed within the lipid bilayer, while the ether linkages provide flexibility and stability. This interaction can modulate membrane fluidity and permeability, making it useful in various biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2′-Dioctadecyl diphenyl ether
- Octadecyl 4-formylbenzoate
- 1,4-Benzenediol, 2-octadecyl-
Uniqueness
14-(2-Octadecylphenoxy)-3,6,9,12-tetraoxatetradecan-1-OL stands out due to its multiple ether linkages, which provide enhanced flexibility and stability compared to other similar compounds. This unique structure allows for more versatile applications, particularly in the fields of drug delivery and membrane studies.
Eigenschaften
CAS-Nummer |
106705-43-5 |
|---|---|
Molekularformel |
C34H62O6 |
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-octadecylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-21-18-19-22-34(33)40-32-31-39-30-29-38-28-27-37-26-25-36-24-23-35/h18-19,21-22,35H,2-17,20,23-32H2,1H3 |
InChI-Schlüssel |
HHOQTVCGPMJGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


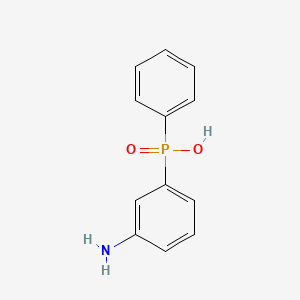
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)

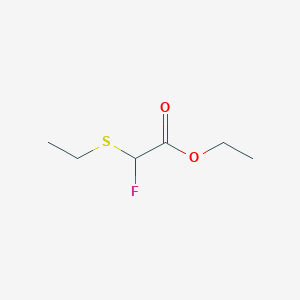
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
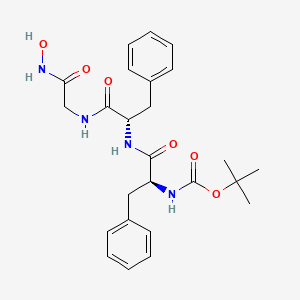
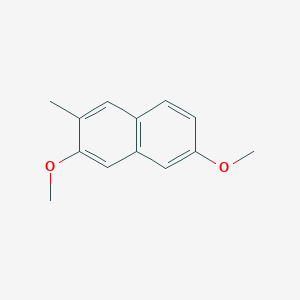
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
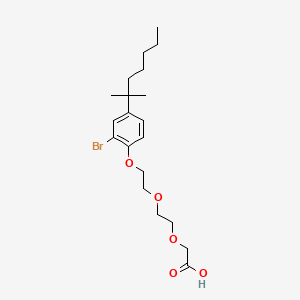
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
